molecular formula C8H17ClN2O2 B3091009 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide CAS No. 1215483-81-0

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide

Cat. No.: B3091009
CAS No.: 1215483-81-0
M. Wt: 208.68 g/mol
InChI Key: NIBGOWIMXCQQBN-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide is a synthetic intermediate primarily utilized in the preparation of heterocyclic compounds. Its structure features a butanimidamide backbone substituted with a chlorine atom at the 4-position and a 2,2-dimethoxyethyl group attached to the nitrogen. The compound is synthesized via the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine under acidic conditions, followed by intramolecular cyclization to generate pyrroloimidazole derivatives . This cyclization property makes it valuable in medicinal and materials chemistry for constructing nitrogen-containing heterocycles.

Properties

IUPAC Name

4-chloro-N'-(2,2-dimethoxyethyl)butanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2O2/c1-12-8(13-2)6-11-7(10)4-3-5-9/h8H,3-6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBGOWIMXCQQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=C(CCCCl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide typically involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine. This reaction is carried out under acidic conditions, leading to the formation of the desired product . The reaction can be summarized as follows:

    Starting Materials: Methyl 4-chlorobutanimidate hydrochloride and 2,2-dimethoxyethanamine.

    Reaction Conditions: Acidic medium.

    Product: this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst use, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Cyclization Reactions: Under specific conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways related to its therapeutic or industrial applications.

Comparison with Similar Compounds

Structural Analogues: Imidamide Derivatives

Compound Name Molecular Formula Key Functional Groups Synthesis Route Application Reference
This compound C₈H₁₆ClN₃O₂ Chloro, amidine, dimethoxyethyl Reaction of methyl 4-chlorobutanimidate with 2,2-dimethoxyethanamine Cyclization to pyrroloimidazoles
Methyl 4-chlorobutanimidate C₅H₉ClN₂O Chloro, imidate ester Derived from 4-chlorobutanenitrile via methanolysis Precursor for amidines
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chloro, phthalimide, phenyl Direct chlorination of N-phenylphthalimide Monomer for polyimide polymers

Key Findings :

  • Cyclization Efficiency : this compound undergoes acid-mediated cyclization more readily than methyl 4-chlorobutanimidate due to the stabilizing dimethoxyethyl group .
  • Polymer Applications : Unlike 3-chloro-N-phenyl-phthalimide, which is directly incorporated into polyimide backbones , the target compound serves as a precursor for smaller heterocyclic systems.

Functional Analogues: Amide and Benzamide Derivatives

Compound Name Molecular Formula Key Functional Groups Synthesis Route Application Reference
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide C₁₈H₁₃N₃O₃S Benzamide, thiazolidinedione Carbodiimide-mediated coupling of benzoic acid derivatives with amines Antidiabetic drug candidates
N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile C₁₀H₁₀N₄O₄ Nitrile, nitro, dimethylamino Nitration and substitution of acetonitrile derivatives Optoelectronic materials

Key Findings :

  • Synthetic Flexibility : While this compound relies on nucleophilic substitution for functionalization , benzamide derivatives employ carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Biological vs. Material Applications: The target compound’s cyclization products are explored for bioactive heterocycles, whereas N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile is studied for charge-transfer properties in optoelectronics .

Contrasting Reactivity and Stability

  • Solubility: The dimethoxyethyl group in this compound enhances solubility in polar solvents compared to non-polar phthalimide derivatives .
  • Acid Sensitivity : The compound’s susceptibility to acidic cyclization contrasts with the stability of N-phenyl benzamides under similar conditions .

Biological Activity

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique structure, which includes a chloro group and a dimethoxyethyl side chain. The synthesis of this compound typically involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine. This reaction can yield the desired butanimidamide in good yields under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways .

Pharmacological Studies

Recent pharmacological evaluations have highlighted the compound's potential as a therapeutic agent. For instance, studies have indicated that derivatives of butanimidamide compounds can act as selective inhibitors for butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of BuChE has been shown to enhance cholinergic neurotransmission, which is crucial for cognitive function .

Data Tables

Property Details
Molecular Formula C10H16ClN3O2
CAS Number 1215483-81-0
Synthesis Method Reaction of methyl 4-chlorobutanimidate with 2,2-dimethoxyethanamine
Biological Targets Butyrylcholinesterase (BuChE), various enzymes

Case Studies

  • Neuroprotective Effects : In a study evaluating the neuroprotective properties of butanimidamide derivatives, it was found that certain compounds exhibited significant inhibition of BuChE with IC50 values lower than standard drugs like donepezil. This suggests a promising avenue for developing new treatments for Alzheimer's disease .
  • Antioxidant Activity : Another study assessed the antioxidant properties of related compounds and found that some derivatives demonstrated substantial free radical scavenging activity. This property is crucial in mitigating oxidative stress associated with neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide
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4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide

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